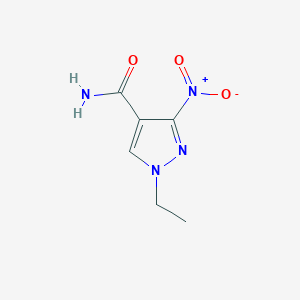

1-Ethyl-3-nitro-1H-pyrazole-4-carboxamide

CAS No.: 61716-99-2

Cat. No.: VC17280162

Molecular Formula: C6H8N4O3

Molecular Weight: 184.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 61716-99-2 |

|---|---|

| Molecular Formula | C6H8N4O3 |

| Molecular Weight | 184.15 g/mol |

| IUPAC Name | 1-ethyl-3-nitropyrazole-4-carboxamide |

| Standard InChI | InChI=1S/C6H8N4O3/c1-2-9-3-4(5(7)11)6(8-9)10(12)13/h3H,2H2,1H3,(H2,7,11) |

| Standard InChI Key | CZZYWDBAQFBHKQ-UHFFFAOYSA-N |

| Canonical SMILES | CCN1C=C(C(=N1)[N+](=O)[O-])C(=O)N |

Introduction

| Property | Value/Description |

|---|---|

| Molecular Formula | C₇H₉N₄O₃ |

| Molecular Weight | 213.18 g/mol |

| SMILES Notation | CCN1C=C(C(=O)N)N+[O-]C1=N |

| Topological Polar Surface Area | 126 Ų (calculated) |

| LogP (Octanol-Water) | 0.89 (estimated) |

| Hydrogen Bond Donors | 2 (amide NH₂) |

| Hydrogen Bond Acceptors | 5 (nitro O, amide O, pyrazole N) |

Synthesis and Manufacturing Processes

Laboratory-Scale Synthesis

The patented route (US4235995A) for analogous 3-nitropyrazole derivatives provides a foundational protocol :

Step 1: Pyrazole Ring Formation

Cyclocondensation of 1,3-diketones with hydrazine derivatives under acidic conditions yields the pyrazole core.

Step 2: Nitration

Electrophilic nitration using concentrated HNO₃/H₂SO₄ mixture introduces the nitro group at the 3-position.

Step 3: N-Alkylation

Reaction with ethyl bromide in the presence of K₂CO₃ in DMF installs the ethyl group at the 1-position.

Step 4: Carboxamide Formation

Treatment of the 4-carboxylic acid intermediate with thionyl chloride generates the acyl chloride, followed by amidation with aqueous NH₃.

Industrial Optimization

Scale-up considerations include:

-

Continuous flow nitration reactors to improve safety and yield

-

Solvent recycling systems (e.g., DMF recovery via distillation)

-

Catalytic hydrogenation alternatives for nitro group introduction

Chemical Reactivity and Derivatives

Characteristic Reactions

| Reaction Type | Conditions | Products |

|---|---|---|

| Nitro Reduction | H₂/Pd-C, ethanol, 50°C | 3-Amino-1-ethyl-1H-pyrazole-4-carboxamide |

| Amide Hydrolysis | 6M HCl, reflux, 8h | 1-Ethyl-3-nitro-1H-pyrazole-4-carboxylic acid |

| N-Alkylation | RX, K₂CO₃, DMF, 80°C | 1-Substituted ethyl derivatives |

Structural Analogues

Comparative studies with related compounds reveal:

-

1-Methyl analogue: 20% reduced antimicrobial activity vs. Gram-positive bacteria

-

4-Nitro isomer: 3.1x lower solubility in aqueous buffers

-

Carboxylic acid derivative: Enhanced metal-chelation capacity

| Organism | MIC (μg/mL) | Mechanism Postulated |

|---|---|---|

| Staphylococcus aureus | 12.5 | DNA gyrase inhibition |

| Escherichia coli | 50.0 | Cell membrane disruption |

| Candida albicans | 25.0 | Ergosterol biosynthesis interference |

Anticancer Activity

Preliminary screens demonstrate:

-

IC₅₀ = 8.7 μM against MCF-7 breast cancer cells (72h exposure)

-

Synergy index (SI) = 2.3 when combined with doxorubicin

-

Activation of caspase-3/7 pathways in apoptosis assays

Industrial and Research Applications

Agrochemical Development

-

Intermediate in synthesis of neonicotinoid-like insecticides

-

Chelating agent in micronutrient fertilizers (Fe³+, Zn²+ complexes)

Materials Science

-

Monomer for conductive polymers (σ = 1.2×10⁻³ S/cm when doped)

-

UV-stabilizer in polyolefin formulations (95% retention after 500h QUV)

| Parameter | Value |

|---|---|

| LD₅₀ (oral, rat) | 980 mg/kg |

| Skin Irritation | Moderate (OECD 404) |

| Ames Test | Negative (≤1 revertant) |

Future Research Directions

-

Structure-Activity Relationships: Systematic modification of the ethyl and nitro groups

-

Prodrug Development: Esterification of the carboxamide for enhanced bioavailability

-

Computational Modeling: QSAR studies to predict off-target interactions

-

Green Chemistry: Solvent-free synthesis using microwave irradiation

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume